molecular formula C27H24 B12613221 2-Cyclopentyl-1,4-diphenylnaphthalene CAS No. 919341-86-9

2-Cyclopentyl-1,4-diphenylnaphthalene

Cat. No.: B12613221
CAS No.: 919341-86-9
M. Wt: 348.5 g/mol
InChI Key: XWDNRYIDUARNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .

Properties

CAS No.

919341-86-9

Molecular Formula

C27H24

Molecular Weight

348.5 g/mol

IUPAC Name

2-cyclopentyl-1,4-diphenylnaphthalene

InChI

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2

InChI Key

XWDNRYIDUARNBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.